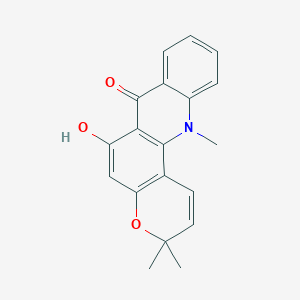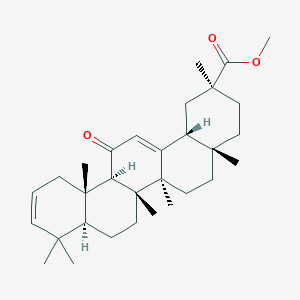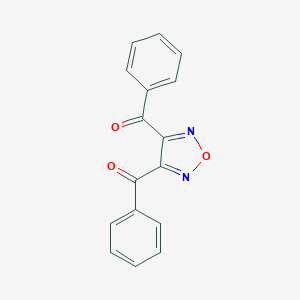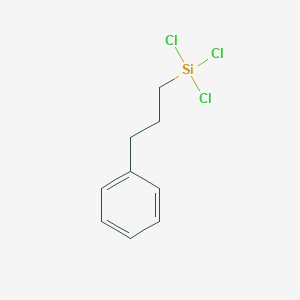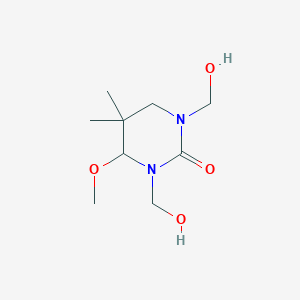
Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one, also known as THP, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. THP is a cyclic acetal that is used in various fields of research, including organic chemistry, biochemistry, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied for its potential applications in various fields of research. In organic chemistry, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is used as a protecting group for alcohols and amines. In biochemistry and pharmacology, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. Additionally, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is not yet fully understood. However, it is believed that Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one forms stable complexes with various drugs, allowing for controlled drug release. Additionally, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its ability to form stable complexes with various drugs, allowing for controlled drug release. Additionally, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has a low toxicity profile, making it a safe compound to work with. However, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is relatively expensive and can be difficult to synthesize in large quantities, limiting its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one. One area of interest is the development of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one-based drug delivery systems for the treatment of various diseases. Additionally, further investigation into the mechanism of action of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is needed to fully understand its potential therapeutic effects. Finally, the synthesis of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one in large quantities and at a lower cost would allow for more widespread use in research.
Synthesemethoden
The synthesis of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one involves a multistep process that begins with the reaction of formaldehyde and acetone. The resulting product is then subjected to a cyclization reaction with urea to form the Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one compound. The synthesis of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is a relatively straightforward process that can be carried out in a laboratory setting using standard organic chemistry techniques.
Eigenschaften
CAS-Nummer |
13747-12-1 |
|---|---|
Produktname |
Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one |
Molekularformel |
C9H18N2O4 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H18N2O4/c1-9(2)4-10(5-12)8(14)11(6-13)7(9)15-3/h7,12-13H,4-6H2,1-3H3 |
InChI-Schlüssel |
VGBDEALNUKLDKK-UHFFFAOYSA-N |
SMILES |
CC1(CN(C(=O)N(C1OC)CO)CO)C |
Kanonische SMILES |
CC1(CN(C(=O)N(C1OC)CO)CO)C |
Andere CAS-Nummern |
13747-12-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



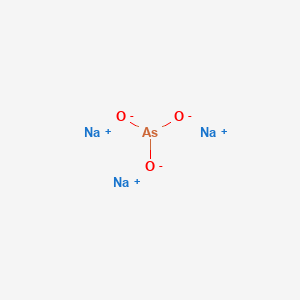
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
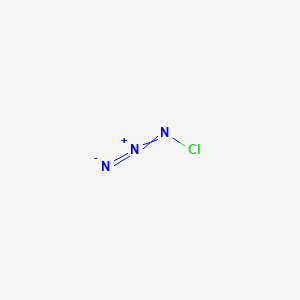

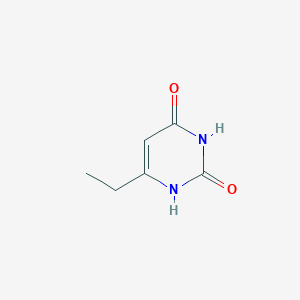
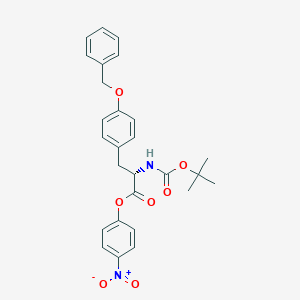

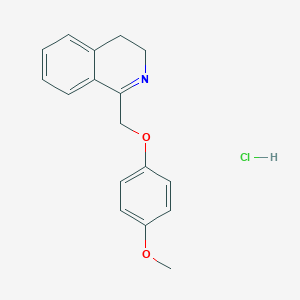
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)

